1,4-Dichloro-2-(methylsulfonyl)benzene
Description
Synthesis Analysis
The synthesis of sulfonyl benzene derivatives is often achieved through reactions involving sulfonyl chlorides or sulfonamides with various reagents. For example, the synthesis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides involves the interaction of N-methyl-benzenesulfonamides with chlorosulfonic acid . Similarly, the synthesis of 1,3-bis(styrylsulfonyl)benzene is described, which involves the use of different isomeric forms and their subsequent reactions . These methods could potentially be adapted for the synthesis of 1,4-Dichloro-2-(methylsulfonyl)benzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of sulfonyl benzene derivatives is characterized using techniques such as X-ray crystallography, IR spectroscopy, and NMR spectroscopy. For instance, the crystal and molecular structure of two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were determined using X-ray single crystal diffraction . The configurational assignments of 1,3-bis(styrylsulfonyl)benzene were made based on IR, 1H NMR, and 13C NMR spectral data . These techniques would be applicable for analyzing the molecular structure of 1,4-Dichloro-2-(methylsulfonyl)benzene.
Chemical Reactions Analysis
The chemical reactivity of sulfonyl benzene derivatives can be explored through various reactions. For example, the cyclopropanation of 1,3-bis(styrylsulfonyl)benzene with dimethylsulfonium methylide has been described . Additionally, the synthesis of five-membered heterocycles involving the dilithiated species of (isopropylsulfonyl)benzene showcases the reactivity of sulfonyl groups in heterocyclic compound formation . These reactions provide a basis for understanding the types of chemical transformations that 1,4-Dichloro-2-(methylsulfonyl)benzene might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl benzene derivatives can be inferred from their molecular structure and the nature of their substituents. The steric hindrance and electronic effects of the sulfonyl and other substituent groups can influence properties such as solubility, melting point, and reactivity. The provided papers do not directly discuss the properties of 1,4-Dichloro-2-(methylsulfonyl)benzene, but the properties of similar compounds, such as those mentioned in the papers, can provide valuable insights .
Scientific Research Applications
-
Organic Synthesis : Dichlorobenzenes, including “1,4-Dichloro-2-(methylsulfonyl)benzene”, are often used in organic synthesis . They can undergo electrophilic aromatic substitution, a common reaction in organic chemistry . In this reaction, the pi electrons in the benzene ring attack an electrophile, forming an arenium ion. This ion is then deprotonated, reforming the aromatic ring .
-
Chemical Properties : The compound “1,4-Dichloro-2-(methylsulfonyl)benzene” has a molecular weight of 161.029 . This information can be useful in various chemical analyses and procedures .
-
NMR Spectroscopy : The compound “1,4-Dichloro-2-(methylsulfonyl)benzene” can be analyzed using NMR spectroscopy . This technique can provide detailed information about the structure and properties of the compound .
-
Organic Synthesis : Dichlorobenzenes, including “1,4-Dichloro-2-(methylsulfonyl)benzene”, are often used in organic synthesis . They can undergo electrophilic aromatic substitution, a common reaction in organic chemistry . In this reaction, the pi electrons in the benzene ring attack an electrophile, forming an arenium ion. This ion is then deprotonated, reforming the aromatic ring .
-
Chemical Properties : The compound “1,4-Dichloro-2-(methylsulfonyl)benzene” has a molecular weight of 161.029 . This information can be useful in various chemical analyses and procedures .
-
NMR Spectroscopy : The compound “1,4-Dichloro-2-(methylsulfonyl)benzene” can be analyzed using NMR spectroscopy . This technique can provide detailed information about the structure and properties of the compound .
properties
IUPAC Name |
1,4-dichloro-2-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBNXJVBRMNLIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216805 | |
Record name | Benzene, 1,4-dichloro-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-(methylsulfonyl)benzene | |
CAS RN |
66640-63-9 | |
Record name | Benzene, 1,4-dichloro-2-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,4-dichloro-2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 66640-63-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.